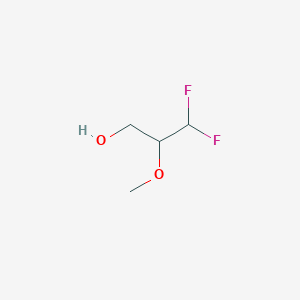
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine is a chemical compound that features a nitrobenzyl group attached to the carbonyl group of L-arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrobenzyl group imparts unique properties to the molecule, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine typically involves the protection of the amino group of L-arginine using the 4-nitrobenzyl carbonyl group. This can be achieved through the reaction of L-arginine with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the selective protection of the amino group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis systems could further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine has several scientific research applications:
Chemistry: It is used as a protecting group for the amino group in peptide synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the synthesis of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine involves the selective protection of the amino group of L-arginine. The nitrobenzyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modifications at other functional groups, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
Similar Compounds
(((4-Nitrobenzyl)oxy)carbonyl)-phenylalanine: Similar in structure but with phenylalanine instead of arginine.
(((4-Nitrobenzyl)oxy)carbonyl)-glycine: Similar in structure but with glycine instead of arginine.
(((4-Nitrobenzyl)oxy)carbonyl)-lysine: Similar in structure but with lysine instead of arginine.
Uniqueness
The uniqueness of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine lies in its specific application as a protecting group for L-arginine. The presence of the nitrobenzyl group provides selective protection, allowing for targeted modifications in synthetic chemistry. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is crucial.
特性
分子式 |
C14H19N5O6 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m0/s1 |
InChIキー |
AMKFUKMKVGMLAK-NSHDSACASA-N |
異性体SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)



